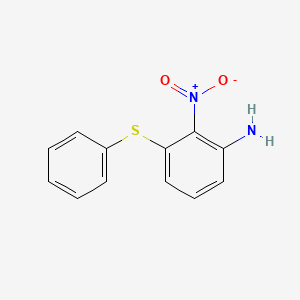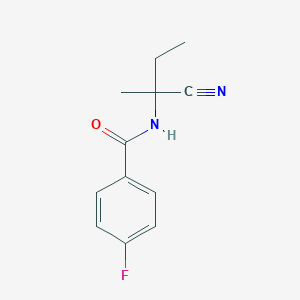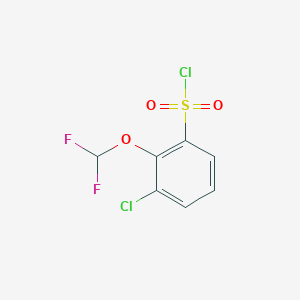
2-Nitro-3-(phenylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-3-(phenylsulfanyl)aniline is an organic compound with the molecular formula C12H10N2O2S It is characterized by the presence of a nitro group (-NO2) and a phenylsulfanyl group (-SC6H5) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Nitro-3-(phenylsulfanyl)aniline involves the reaction of 5-chloro-2-nitroaniline with thiophenol. The reaction typically proceeds in the presence of a base such as sodium hydride in dimethylformamide, which converts thiophenol into sodium thiophenolate. This intermediate then reacts with 5-chloro-2-nitroaniline to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(phenylsulfanyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium hydride, dimethylformamide.
Oxidation: Hydrogen peroxide.
Major Products Formed
Reduction: 2-Amino-3-(phenylsulfanyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Nitro-3-(phenylsulfonyl)aniline.
Scientific Research Applications
2-Nitro-3-(phenylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(phenylsulfanyl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylsulfanyl group can also participate in interactions with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-5-(phenylsulfanyl)aniline
- 2-Nitro-4-(phenylsulfanyl)aniline
- 2-Nitro-3-(phenylthio)aniline
Uniqueness
2-Nitro-3-(phenylsulfanyl)aniline is unique due to the specific positioning of the nitro and phenylsulfanyl groups on the aniline ring. This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-nitro-3-phenylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h1-8H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFGCWQJPMUGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![17-[(4-Chlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2789549.png)



![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2789555.png)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride](/img/structure/B2789558.png)


![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2789561.png)
![4-[4-(Trifluoromethyl)triazol-1-yl]piperidine](/img/structure/B2789566.png)
![N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2789567.png)
![2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2789568.png)
![9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B2789570.png)

